molecular formula C12H14N2O2 B179937 1-Isobutylindazole-3-carboxylic acid CAS No. 173600-13-0

1-Isobutylindazole-3-carboxylic acid

Cat. No.: B179937
CAS No.: 173600-13-0
M. Wt: 218.25 g/mol
InChI Key: HWQCQMWXYMLCDR-UHFFFAOYSA-N
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Description

1-Isobutylindazole-3-carboxylic acid (CAS: 173600-13-0) is an indazole derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.252 g/mol . The compound features an isobutyl group at the 1-position of the indazole core and a carboxylic acid moiety at the 3-position (Figure 1).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isobutyl 1-Pentyl-1H-indazole-3-carboxylate

  • CAS : 2748624-88-4
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.4 g/mol
  • Key Features :
    • Substituents: A pentyl group at the 1-position and an isobutyl ester at the 3-position.
    • Functional Group: Ester (less polar than carboxylic acid).
    • UV/Vis Absorption : λmax = 301 nm, suggesting extended conjugation .

Comparison :

  • The ester group in this analog reduces polarity compared to the carboxylic acid in the target compound, likely altering solubility and membrane permeability.
  • Applications: Used as an analytical reference standard in forensic and research settings, indicating stability in acetonitrile solutions at -20°C .

1-Benzylcyclobutane-1-carboxylic Acid

  • CAS : 114672-02-5
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Key Features: Cyclobutane core with a benzyl group and carboxylic acid. No nitrogen atoms in the ring, unlike indazole derivatives .

Comparison :

  • The absence of nitrogen atoms eliminates hydrogen-bonding capabilities critical for interactions with biological targets (e.g., enzymes).
  • Safety: Not classified under GHS, though detailed toxicity data are unavailable .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

  • CAS: Not provided
  • Molecular Formula: C₅H₈NO₂ (base structure)
  • Key Features: Cyclobutane ring with amino and carboxylic acid groups. Radiolabeled with carbon-11 for imaging applications .

Comparison :

  • Pharmacokinetics: Rapid clearance from blood (<30 minutes) and low excretion (3.6% in 2 hours) due to structural optimization for tumor targeting .
  • Synthesis: Produced via a modified Bücherer-Strecker technique (55% yield), highlighting synthetic accessibility for radiopharmaceuticals .
  • Applications: Used as a positron emission tomography (PET) tracer, unlike 1-Isobutylindazole-3-carboxylic acid, which lacks documented imaging utility .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound 173600-13-0 C₁₂H₁₄N₂O₂ 218.25 Carboxylic acid Isobutyl, indazole
Isobutyl 1-pentyl-1H-indazole-3-carboxylate 2748624-88-4 C₁₇H₂₄N₂O₂ 288.40 Ester Pentyl, isobutyl ester
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 Carboxylic acid Benzyl, cyclobutane

Critical Analysis of Substituent Effects

  • Position 1 Substituents :

    • Isobutyl vs. Pentyl : Longer alkyl chains (e.g., pentyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
    • Benzyl (cyclobutane analog) : Introduces aromaticity but lacks heterocyclic nitrogen atoms critical for binding in indazole-based drugs.
  • Position 3 Functional Groups: Carboxylic Acid vs.

Properties

CAS No.

173600-13-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(2-methylpropyl)indazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-14-10-6-4-3-5-9(10)11(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

HWQCQMWXYMLCDR-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O

Synonyms

1-ISOBUTYLINDAZOLE-3-CARBOXYLIC ACID

Origin of Product

United States

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